molecular formula C22H22FNO4 B2385403 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid CAS No. 2460757-36-0

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid

Cat. No. B2385403
M. Wt: 383.419
InChI Key: LWTIIRVGFDHDAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves the use of Fmoc-protected amino acids . A paper describes the synthesis of Fmoc-protected homo-α-amino acids using Fmoc-α-amino acids and dicyclohexylcarbodiimide (DCC) mixtures .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), with a fluorenylmethoxycarbonyl (Fmoc) group and a carboxylic acid group attached .

Scientific Research Applications

Protective Group Utility

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely recognized for its role in protecting hydroxy groups during the synthesis of complex molecules. This characteristic enables its application in the synthesis of intricate biomolecules, such as oligonucleotides, by allowing for selective deprotection under mild conditions that leave other sensitive groups intact (Gioeli & Chattopadhyaya, 1982).

Material Synthesis and Characterization

The synthesis and characterization of new materials, such as diphenylfluorene-based aromatic polyamides, have been facilitated by fluorene derivatives. These materials exhibit remarkable solubility in organic solvents and form transparent, flexible films, which are valuable for various industrial applications due to their high thermal stability and glass transition temperatures (Hsiao, Yang, & Lin, 1999).

Solid-Phase Peptide Synthesis

Fluoren-9-ylmethoxycarbonyl (Fmoc) amino acids have revolutionized solid-phase peptide synthesis by providing a reliable method for the temporary protection of amino groups. This advancement has enabled the efficient assembly of peptides and small proteins under conditions that maintain the integrity of other functional groups, thereby broadening the scope of bioorganic chemistry (Fields & Noble, 2009).

Advanced Material Properties

Spiro(fluorene-9,9′-xanthene) derivatives, incorporating fluorene units, have been synthesized and found to possess excellent organosolubility and optical transparency. These novel polyimides demonstrate outstanding performance characteristics, including low moisture absorption, low dielectric constants, and high thermal stability, making them suitable for high-tech applications such as electronic and photonic devices (Zhang et al., 2010).

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO4/c1-21(2)12-24(13-22(21,23)19(25)26)20(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTIIRVGFDHDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid

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